molecular formula C10H12O3 B1626090 2-Hydroxy-5-isopropylbenzoic acid CAS No. 31589-71-6

2-Hydroxy-5-isopropylbenzoic acid

Cat. No. B1626090
Key on ui cas rn: 31589-71-6
M. Wt: 180.2 g/mol
InChI Key: XAISONUNKQTASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778939B2

Procedure details

4-Isopropylphenol (2.7 g, 19.83 mmol) and K2CO3 (5.48 g, 39.7 mmol) were heated to 150° C. under an atmosphere of carbon dioxide. The cooled residue was suspended in ethyl acetate and acidified with 2N hydrochloric acid. The organic layer was separated and the combined extracts were dried (MgSO4) and evaporated under reduced pressure to yield the title compound which was used in the next step without further purification. 2.0 g.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:11]([O-])([O-:13])=[O:12].[K+].[K+].Cl>C(OCC)(=O)C>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][C:6]=1[C:11]([OH:13])=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
5.48 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.